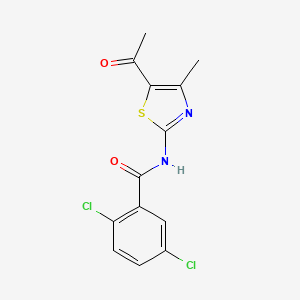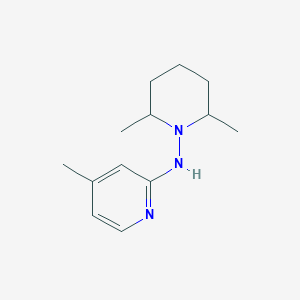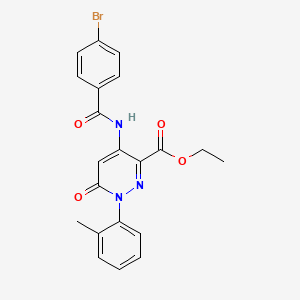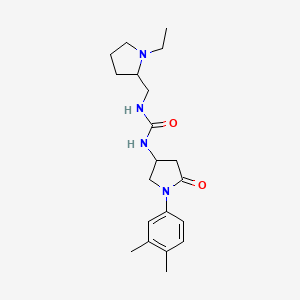
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of acrylamides and is also known as FL-697 or ABT-702.
科学的研究の応用
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has been extensively studied for its potential applications in drug discovery and development. It has been shown to have potent inhibitory effects on the enzyme adenosine kinase, which plays a crucial role in the regulation of adenosine levels in the brain. Adenosine is a neurotransmitter that has been implicated in a wide range of physiological and pathological processes, including sleep regulation, pain perception, and inflammation. Therefore, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has the potential to be developed as a novel therapeutic agent for the treatment of various neurological and inflammatory disorders.
作用機序
The mechanism of action of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide involves the inhibition of adenosine kinase, which is responsible for the phosphorylation of adenosine to form adenosine monophosphate (AMP). By inhibiting adenosine kinase, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide increases the levels of adenosine in the brain, leading to a wide range of physiological and pharmacological effects.
Biochemical and Physiological Effects
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of adenosine in the brain, which can lead to the inhibition of neurotransmitter release, vasodilation, and anti-inflammatory effects. Additionally, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide has been shown to have analgesic effects in animal models of pain, suggesting its potential use as a novel pain medication.
実験室実験の利点と制限
One of the major advantages of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is its potent inhibitory effects on adenosine kinase, which makes it a promising candidate for the development of novel therapeutic agents. However, one of the limitations of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide is its relatively low solubility, which can make it difficult to work with in lab experiments.
将来の方向性
There are several future directions for the research and development of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide. One potential direction is the development of more potent and selective inhibitors of adenosine kinase, which could lead to the development of more effective therapeutic agents for the treatment of neurological and inflammatory disorders. Additionally, (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide could be used as a tool compound for the study of adenosine signaling pathways and their role in various physiological and pathological processes. Finally, the development of more efficient synthesis methods for (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide could enable its widespread use in lab experiments and drug discovery efforts.
合成法
The synthesis of (E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide involves the reaction of 1-(2-fluorobenzoyl)-4-piperidone with (E)-3-(furan-3-yl)acrylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography.
特性
IUPAC Name |
(E)-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-3-(furan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O3/c21-18-4-2-1-3-17(18)20(25)23-10-7-15(8-11-23)13-22-19(24)6-5-16-9-12-26-14-16/h1-6,9,12,14-15H,7-8,10-11,13H2,(H,22,24)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDYXUXJNZZGRMJ-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C=CC2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CNC(=O)/C=C/C2=COC=C2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)-3-(furan-3-yl)acrylamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)

![N-cyclohexyl-2-[(2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]acetamide](/img/structure/B2842083.png)
![(3-(1,4-Dioxa-8-azaspiro[4.5]decane-8-carbonyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2842084.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-4-isopropylbenzenesulfonamide](/img/structure/B2842094.png)



![N-(4-ethylphenyl)-2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2842099.png)
![(E)-4-[(2R,4R,5S,6R)-2-hydroxy-2-[(2S,3R,4S)-3-hydroxy-4-[(2R,3S,4E,6E,9S,10S,11R,12E,14E)-10-hydroxy-3-methoxy-7,9,11,13,15-pentamethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/no-structure.png)
![N-{[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]methyl}benzamide hydrobromide](/img/structure/B2842101.png)
